Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate
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Overview
Description
Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate is an organic compound with the molecular formula C({12})H({13})BrO(_{3}). It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination at the 3-position using bromine (Br({3})).
Methoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base like potassium carbonate (K({3})) to introduce the cyclopropylmethoxy group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN({3})) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO(_{4})) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in dry ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of 3-azido-5-(cyclopropylmethoxy)benzoate, 3-thiocyanato-5-(cyclopropylmethoxy)benzoate, etc.
Oxidation: Formation of 3-bromo-5-(cyclopropylmethoxy)benzaldehyde or 3-bromo-5-(cyclopropylmethoxy)benzoic acid.
Reduction: Formation of 3-bromo-5-(cyclopropylmethoxy)benzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-methoxybenzoate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Methyl 3-bromo-5-chlorobenzoate: Contains a chlorine atom instead of the cyclopropylmethoxy group, leading to different chemical properties and applications.
Methyl 3-bromo-5-(cyanomethyl)benzoate:
Uniqueness
Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic effects. This uniqueness can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-bromo-5-(cyclopropylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)9-4-10(13)6-11(5-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJPVDDETAQZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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